molecular formula C27H31ClN2O2 B8024661 N-Benzylquininium chloride

N-Benzylquininium chloride

Cat. No.: B8024661
M. Wt: 451.0 g/mol
InChI Key: JYDIJFKNXHPWBJ-GOGFHWEMSA-M
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Description

(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound is derived from quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. Quinine has been historically significant for its medicinal properties, particularly in treating malaria. The compound is a modified version of quinine, designed to enhance its properties and broaden its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride involves multiple steps. One common method is the ion-pair reaction, where sodium tetraphenyl borate reacts with quinine in deionized water at room temperature. This green chemistry approach results in the formation of a solid complex, which is then characterized using various physicochemical methods .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the ion-pair reaction process. This would require precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent quality and yield. Advanced techniques like continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride involves its interaction with specific molecular targets. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinuclidine structure enables it to interact with various enzymes and receptors, modulating their activity and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinine: The parent compound, known for its antimalarial properties.

    Chloroquine: A synthetic derivative of quinine, widely used as an antimalarial drug.

    Hydroxychloroquine: Another derivative of quinine, used for its anti-inflammatory and immunomodulatory effects.

Uniqueness

(2S,4S,5R)-1-Benzyl-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride stands out due to its unique combination of quinoline and quinuclidine structures.

Biological Activity

N-Benzylquininium chloride is an organic compound derived from quinine and benzyl chloride. It belongs to the class of cinchona alkaloids and is recognized for its diverse biological activities, including antifungal and antibacterial properties. This compound is primarily utilized in biochemical research as a chiral phase-transfer catalyst, facilitating various organic reactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of cell membrane permeability, which disrupts the integrity of microbial cells, leading to cell death. Studies have shown that this compound can effectively inhibit both bacterial and fungal growth, making it a candidate for therapeutic applications in treating infections.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The mechanism of action for this compound involves:

  • Disruption of Membrane Integrity : The compound interacts with lipid bilayers, altering their permeability and leading to leakage of cellular contents.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, further contributing to its antimicrobial effects.

Research Findings

Recent studies have investigated the catalytic properties of this compound in various biochemical reactions. For instance, it has been shown to act as an effective chiral phase-transfer catalyst in asymmetric transformations, enhancing enantioselectivity in synthetic processes.

Case Study: Asymmetric Synthesis

One study highlighted the use of this compound in phase-transfer catalysis for synthesizing chiral compounds. The results indicated significant improvements in yield and enantioselectivity when using this compound as a catalyst.

  • Reaction Conditions : The use of aqueous sodium hydroxide increased yields from 35% to 78% by optimizing reaction conditions.
  • Enantiomeric Ratio (er) : Achieved high enantiomeric ratios (up to 96:4) in various transformations, demonstrating its effectiveness as a chiral catalyst .

Applications in Scientific Research

This compound is not only significant for its biological activity but also for its applications in:

  • Chemical Synthesis : Used as a chiral selector and catalyst in various organic reactions such as epoxidation and alkylation.
  • Biological Studies : Its ability to modulate cell membrane dynamics makes it useful for studying protein interactions and cellular processes.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its antifungal and antibacterial properties.

Table 2: Applications of this compound

FieldApplication Description
ChemistryChiral phase-transfer catalyst
BiologyStudying cell membrane dynamics
MedicineAntifungal and antibacterial therapeutic development

Properties

IUPAC Name

(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-GOGFHWEMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67174-25-8
Record name Cinchonanium, 9-hydroxy-6′-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67174-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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